molecular formula C16H13F3N2O B14018940 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol CAS No. 7051-27-6

1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B14018940
CAS No.: 7051-27-6
M. Wt: 306.28 g/mol
InChI Key: WWBOBMICGSBNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol is an organic compound that features a benzimidazole ring substituted with a trifluoromethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol typically involves the reaction of 6-(trifluoromethyl)-1H-benzimidazole with phenylacetaldehyde under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also help identify the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its target with high affinity. This binding can inhibit the activity of enzymes involved in critical cellular processes, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1-[6-(methyl)-1H-benzimidazol-2-yl]ethanol
  • 1-phenyl-1-[6-(chloro)-1H-benzimidazol-2-yl]ethanol
  • 1-phenyl-1-[6-(fluoro)-1H-benzimidazol-2-yl]ethanol

Uniqueness

1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .

Properties

CAS No.

7051-27-6

Molecular Formula

C16H13F3N2O

Molecular Weight

306.28 g/mol

IUPAC Name

1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol

InChI

InChI=1S/C16H13F3N2O/c1-15(22,10-5-3-2-4-6-10)14-20-12-8-7-11(16(17,18)19)9-13(12)21-14/h2-9,22H,1H3,(H,20,21)

InChI Key

WWBOBMICGSBNFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.